1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Description

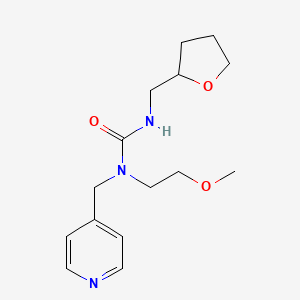

1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a urea derivative characterized by a central urea core (-NH-C(=O)-NH-) with three distinct substituents:

- 2-Methoxyethyl group: A hydrophilic substituent that may enhance solubility and influence pharmacokinetics.

- Tetrahydrofuran-2-ylmethyl group: A saturated oxygen-containing heterocycle that contributes to conformational rigidity and metabolic stability.

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-(oxolan-2-ylmethyl)-1-(pyridin-4-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-20-10-8-18(12-13-4-6-16-7-5-13)15(19)17-11-14-3-2-9-21-14/h4-7,14H,2-3,8-12H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJOZQNRSNQKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)C(=O)NCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic compound belonging to the class of ureas. Its unique structure suggests potential biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.

The synthesis of this compound typically involves the reaction of 2-methoxyethylamine with 4-(chloromethyl)pyridine and tetrahydrofuran derivatives under controlled conditions. The reaction is usually performed in solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0 to 25°C.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It may function as an enzyme inhibitor, potentially binding to the active sites of enzymes, thereby preventing substrate interaction and subsequent catalysis. Specific pathways influenced by this compound remain to be fully elucidated, but preliminary studies suggest significant interactions with cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar in structure to this compound exhibit notable antimicrobial properties. For instance, studies on related ureas have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 62.5 µg/mL, indicating strong antibacterial activity .

Antiproliferative Effects

In vitro studies have demonstrated the antiproliferative effects of similar compounds on cancer cell lines such as HeLa and A549. These studies revealed IC50 values around 226 µg/mL for HeLa cells, suggesting potential therapeutic applications in oncology . The mechanism behind this activity may involve apoptosis induction or cell cycle arrest, although further investigation is necessary to confirm these pathways.

Case Study 1: Antibacterial Efficacy

A study investigating the antibacterial efficacy of urea derivatives found that certain modifications enhanced the activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit bacterial growth was attributed to its structural features, which facilitated better binding to bacterial enzymes involved in cell wall synthesis.

Case Study 2: Cancer Cell Proliferation

Another research effort focused on the antiproliferative effects of urea derivatives on lung carcinoma cells (A549). The results indicated that these compounds could significantly reduce cell viability through mechanisms that may include the modulation of apoptosis-related proteins.

Data Summary

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s pyridin-4-ylmethyl group distinguishes it from analogs with phenyl (e.g., ) or thiophenyl (e.g., ) aromatic systems. Pyridine’s nitrogen atom may enhance solubility and binding specificity.

Synthetic Accessibility :

- The one-step synthesis of achieved 72% yield using triphosgene and trimethylamine, suggesting efficient carbamoylation . The target compound’s synthesis may require similar strategies but with challenges in regioselectivity due to multiple substituents.

Physicochemical Properties :

- The methylsulfonyl-piperidine group in introduces polarity and hydrogen-bond acceptor capacity, which could improve blood-brain barrier penetration compared to the target compound’s methoxyethyl group.

Analogues with Heterocyclic Variations

Table 2: Impact of Heterocycles on Properties

Key Observations:

Heterocycle-Driven Bioactivity :

Q & A

Q. What are the key synthetic strategies for 1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

- Step 1: React a pyridin-4-ylmethylamine precursor with a 2-methoxyethyl halide to form the 1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea intermediate.

- Step 2: Introduce the tetrahydrofuran-2-ylmethyl group via carbodiimide-mediated coupling (e.g., using EDC or DCC) with a tetrahydrofuran-2-ylmethylamine derivative.

- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.

Key Considerations: Optimize reaction temperature (40–60°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions. Monitor progress via TLC or LC-MS .

Q. How is the compound’s purity and structural integrity characterized?

Methodological Answer:

- Purity:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Purity >98% is recommended for biological assays.

- Elemental Analysis: Confirm C, H, N, and O content within ±0.4% of theoretical values.

- Structural Confirmation:

Advanced Research Questions

Q. How to design experiments to evaluate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modifications to the pyridine ring (e.g., electron-withdrawing groups at the 3-position) or tetrahydrofuran moiety (e.g., stereoisomeric methyl groups).

- Biological Assays:

- In vitro: Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC values to identify critical substituents.

- Target Binding: Perform SPR (Surface Plasmon Resonance) to measure affinity for kinases or GPCRs linked to therapeutic pathways.

Data Interpretation: Use computational docking (e.g., AutoDock Vina) to correlate activity trends with molecular interactions (e.g., hydrogen bonding with the urea group) .

Q. What methodologies assess metabolic stability in preclinical models?

Methodological Answer:

- In vitro Metabolism:

- Liver Microsomes: Incubate the compound (1–10 µM) with human or rat liver microsomes (37°C, NADPH cofactor). Quantify parent compound depletion via LC-MS/MS over 60 minutes.

- CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to identify metabolic liabilities.

- In vivo: Administer the compound (IV/PO) to rodents, collect plasma at intervals (0–24 hrs), and calculate pharmacokinetic parameters (t, AUC) .

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks:

- Assay Replication: Repeat experiments under identical conditions (e.g., cell passage number, serum batch).

- Orthogonal Assays: Validate findings using complementary methods (e.g., apoptosis via Annexin V staining if MTT data is inconsistent).

- Data Harmonization:

- Meta-Analysis: Aggregate published data (e.g., IC values) and apply statistical models (ANOVA, Bland-Altman plots) to identify outliers.

- Structural Confounds: Check for impurities (e.g., residual solvents in synthesis) or stereochemical variability (e.g., tetrahydrofuran chirality) using chiral HPLC .

Q. What computational tools predict the compound’s physicochemical properties for drug development?

Methodological Answer:

- LogP and Solubility: Use Schrödinger’s QikProp or ADMET Predictor to estimate logP (target <3) and aqueous solubility (≥50 µM).

- Permeability: Apply PAMPA (Parallel Artificial Membrane Permeability Assay) simulations to predict blood-brain barrier penetration.

- Toxicity: Screen for hERG inhibition and Ames mutagenicity using Derek Nexus or Leadscope. Adjust substituents (e.g., reduce lipophilicity) to mitigate risks .

Q. How to resolve crystallographic ambiguities in the compound’s structure?

Methodological Answer:

- X-ray Crystallography: Co-crystallize the compound with a protein target (e.g., kinase) using hanging-drop vapor diffusion (20% PEG 3350, pH 7.4). Collect data at 1.5 Å resolution.

- Electron Density Maps: Refine ambiguous regions (e.g., tetrahydrofuran conformation) using PHENIX or CCP4 software. Validate with omit maps and B-factor analysis.

- Alternative Techniques: If crystallization fails, use cryo-EM (2.5–3.5 Å resolution) for low-molecular-weight complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.